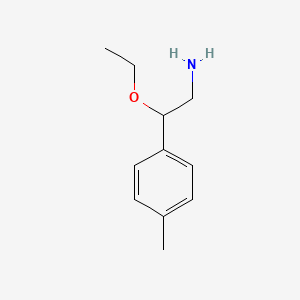

2-Ethoxy-2-p-tolyl-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-ethoxy-2-(4-methylphenyl)ethanamine |

InChI |

InChI=1S/C11H17NO/c1-3-13-11(8-12)10-6-4-9(2)5-7-10/h4-7,11H,3,8,12H2,1-2H3 |

InChI Key |

IITFNNKQOMMYBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Structural Context and Significance Within Arylethylamine Chemistry

The unique properties of 2-Ethoxy-2-p-tolyl-ethylamine are best understood by examining its constituent parts: the foundational arylethylamine scaffold, the specific p-tolyl aromatic group, and the distinguishing ethoxy substituent at the benzylic position.

The β-arylethylamine motif is a privileged structure in chemistry, largely due to its prevalence in natural products and pharmaceuticals. mdpi.comnih.govnih.gov This structural unit's ability to interact with biological systems has made it a focal point of extensive research. mdpi.comnih.gov The core structure consists of a two-carbon chain attached to an aromatic ring and a terminal amine group.

A defining feature of this compound is the ethoxy group (-OCH₂CH₃) attached to the benzylic carbon—the carbon atom adjacent to the aromatic ring. This ether linkage introduces several key characteristics. Ethers are generally stable and relatively non-reactive functional groups, which can impart chemical resistance to the molecule. solubilityofthings.comnumberanalytics.com The presence of the electronegative oxygen atom introduces polarity and the potential for hydrogen bonding with donor solvents, which can affect solubility. numberanalytics.compressbooks.pub Crucially, the substitution at the benzylic carbon with both an ethoxy group and an aminoethyl group renders this carbon a stereocenter. This means the molecule is chiral and can exist as two distinct enantiomers, a feature of profound importance in modern synthetic chemistry where stereocontrol is paramount. The ether linkage can also influence the molecule's conformation and steric profile, which are critical for its interactions and potential applications as a synthetic intermediate. nih.gov

Current Research Trajectories and Future Prospects in Synthetic Organic Chemistry

Classical and Established Synthetic Pathways

The traditional synthesis of 2-arylethylamines, including this compound, relies on robust and well-understood chemical transformations. These methods prioritize functionality and yield over stereochemical control.

Reductive Amination Strategies for 2-Arylethylamines

Reductive amination is a cornerstone in amine synthesis, typically proceeding via the in-situ formation of an imine from a ketone and an amine, followed by reduction. For the target compound, this would involve the reaction of a precursor ketone, 2-ethoxy-1-(p-tolyl)ethan-1-one, with ammonia (B1221849).

Catalytic hydrogenation offers an efficient method for the reduction of the intermediate imine. This approach is widely used for the synthesis of 2-arylethylamines. nih.gov Transition metal catalysts are pivotal in this process, with various metals and ligands developed to enhance efficiency and selectivity. mdpi.com

Modern catalysts, including those based on iron and cobalt, have been developed for the asymmetric hydrogenation of ketones and imines, highlighting a move towards more sustainable and environmentally friendly processes. acs.orgnih.gov For instance, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to be highly efficient, affording chiral amino alcohols in high yields and enantioselectivities. acs.org Similarly, ruthenium-based catalysts are effective, though iron-based catalysts are gaining traction as a more sustainable alternative. nih.gov The process generally involves the direct conversion of a ketone to an amine in the presence of a catalyst, an amine source, and hydrogen gas. google.com

Table 1: Selected Catalysts for Reductive Amination via Hydrogenation

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Cobalt Complexes | α-Primary Amino Ketones | High efficiency and enantioselectivity, avoids protection/deprotection steps. | acs.org |

| Iron(II) Complexes | Prochiral Ketones/Imines | Environmentally friendlier alternative to ruthenium, good yields and enantiopurity. | nih.gov |

| Ruthenium-NHC Complexes | 2-Pyridones | Produces chiral piperidone-based arylethylamines. | mdpi.com |

| Iridium-Phosphine Complexes | Ketones | Direct conversion to amine, aided by acidic conditions. | google.com |

The reduction of the imine intermediate can also be achieved using hydride-based reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this transformation. libretexts.org Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of converting amides and nitriles to amines, though its high reactivity requires careful handling. libretexts.orgsciencemadness.org

The general strategy involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced by the hydride reagent in the same pot. libretexts.org This one-pot procedure is highly efficient for producing primary, secondary, and tertiary amines.

Alkylation and Substitution Reactions in the Synthesis of this compound Precursors

The alkylation of aryl acetonitriles, such as p-tolunitrile, can be achieved using various alkylating agents in the presence of a strong base. sci-hub.ru For example, sodium amide in liquid ammonia has been used to generate a carbanion from o- and p-tolunitrile, which can then be alkylated with alkyl halides. sci-hub.ru More recent methods utilize copper-catalyzed α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols, showcasing the evolution of these techniques. acs.org Another approach involves the reaction of 1-chlorovinyl p-tolyl sulfoxides with the lithium α-cyano carbanion of acetonitrile (B52724) to yield nitrile adducts, which can be further transformed. researchgate.net

Transformation of Nitroalkanes and Nitriles to Amines

The reduction of nitro and nitrile functional groups provides direct pathways to primary amines. libretexts.org

The reduction of a nitrile, such as the precursor 2-ethoxy-2-p-tolyl-acetonitrile, to a primary amine is a standard transformation. This is typically accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using catalysts like Pd/C. libretexts.orgblogspot.com

Alternatively, a nitroalkane precursor, such as 1-(1-ethoxy-2-nitroethyl)-4-methylbenzene, can be reduced to form the target amine. The reduction of nitroalkanes can be achieved under various conditions. blogspot.com Catalytic transfer hydrogenation is one such method, where a nitroalkene intermediate, formed from an aldehyde (e.g., p-tolualdehyde) and a nitroalkane (e.g., nitroethane), is reduced to the primary amine. ursinus.edu Other common methods include reduction with metals like iron or tin in acidic solution, or with LiAlH₄ for aliphatic nitro compounds. blogspot.com

Table 2: Common Reagents for Nitro and Nitrile Reduction

| Functional Group | Reagent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Nitrile | LiAlH₄ | Primary Amine | Powerful, versatile reducing agent. | libretexts.org |

| Nitrile | H₂ / Pd/C | Primary Amine | Catalytic hydrogenation method. | blogspot.com |

| Nitroalkane | LiAlH₄ | Primary Amine | Effective for aliphatic nitro compounds. | blogspot.com |

| Nitroalkane | Fe, Sn, or Zn in HCl | Primary Amine | Classical metal-acid reduction. | blogspot.com |

| Nitroalkene | Catalytic Transfer Hydrogenation | Primary Amine | Green chemistry approach starting from aldehydes. | ursinus.edu |

Advanced and Stereoselective Synthesis of this compound

The synthesis of specific enantiomers of 2-arylethylamines is of significant interest, particularly in medicinal chemistry, as biological activity is often confined to a single enantiomer. mdpi.com This has driven the development of advanced, stereoselective synthetic methods. nih.gov

Asymmetric synthesis of 2-arylethylamines can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. mdpi.commdpi.com Metal-free organocatalysis has emerged as a powerful tool, utilizing chiral organocatalysts to induce stereoselectivity in reactions like the Pictet-Spengler reaction or aza-Michael additions. mdpi.com

Transition metal catalysis plays a crucial role in many stereoselective syntheses. mdpi.com For example, iridium-catalyzed allylic alkylation of nitroalkanes has been used to generate β-stereogenic α-quaternary primary amines. nih.gov Rhodium-catalyzed asymmetric hydrogenation of enamides and cobalt-catalyzed hydrogenation of α-primary amino ketones are other examples of powerful methods for producing chiral amines with high enantiomeric excess. mdpi.comacs.org Enzymatic catalysis, using enzymes like imine reductases or amine dehydrogenases, offers a green and highly selective alternative for the asymmetric reductive amination of ketones. nih.gov

For the specific synthesis of an enantiomer of this compound, a plausible strategy would be the asymmetric reductive amination of the 2-ethoxy-1-(p-tolyl)ethan-1-one precursor using a chiral catalyst system, such as a chiral cobalt or iridium complex, to control the stereochemical outcome of the reduction. acs.orggoogle.com

Asymmetric Synthesis Approaches for Chiral 2-Arylethylamines

The asymmetric synthesis of chiral 2-arylethylamines, a class of compounds to which this compound belongs, is a significant area of research due to their prevalence in bioactive molecules. mdpi.comresearchgate.netnih.gov These compounds are of particular interest in medicinal chemistry because of their ability to cross the blood-brain barrier. mdpi.comresearchgate.netmdpi.com Achieving high chiral purity is crucial as different enantiomers of a drug can have vastly different physiological effects. nih.gov

Chiral Catalyst Development for Enantioselective Formation

The development of chiral catalysts is central to the enantioselective synthesis of 2-arylethylamines. Transition metal catalysts, in particular, have proven effective in a range of reactions. mdpi.comnih.gov

Transition Metal Catalysis : Asymmetric hydrogenation of C=N bonds, asymmetric ring-openings, and C–N cross-coupling reactions are key strategies employing transition metal catalysts. mdpi.com For instance, copper-catalyzed enantioselective intramolecular carboamination of alkenes can produce chiral pyrrolidine (B122466) rings, which can be precursors to chiral 2-arylethylamines. mdpi.com Similarly, rhodium-catalyzed asymmetric hydroaminomethylation has been used to create chiral pyrrolidines from olefins with excellent yields and enantioselectivity. mdpi.com Palladium-catalyzed cross-coupling of aziridines with arylboronic acids also provides a route to enantiopure 2-arylethylamines. mdpi.com A significant recent development is the palladium(II)-catalyzed enantioselective C–H arylation of cyclopropylmethylamines using mono-N-protected amino acid (MPAA) ligands, achieving up to 99.5% ee. acs.org

Chiral Phosphoric Acid (CPA) Catalysis : Chiral phosphoric acids have emerged as powerful organocatalysts. They can promote the dearomatizing aza-Michael addition of anilines to vinyl aza-heterocycles, followed by an asymmetric protonation to generate chiral azaheteroaryl ethylamines with high enantioselectivity. ljmu.ac.uk This approach offers a modular route to this class of compounds from simple precursors. ljmu.ac.uk

Table 1: Examples of Chiral Catalysts in the Asymmetric Synthesis of 2-Arylethylamine Precursors

| Catalyst Type | Reaction | Substrate Example | Product Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Copper(II)-Oxazolinyl Complex | Intramolecular Carboamination | Arylsulfonamide-tethered alkene | Chiral Sultam | Not specified | mdpi.com |

| Rhodium-Ferrocene Complex | Asymmetric Hydrogenation | N-Boc-enamine | (S)-N-Boc-2,6-dimethyltyrosine | Excellent | mdpi.com |

| Palladium Complex | Cross-Coupling | Enantiopure activated aziridine | Chiral 2-arylethylamine | Good | mdpi.com |

| Chiral Phosphoric Acid (CPA) | Aza-Michael/Protonation | Vinyl aza-heterocycle | Chiral azaheteroaryl ethylamine (B1201723) | High | ljmu.ac.uk |

| Palladium(II)/MPAA Ligand | C-H Arylation | Cyclopropylmethylamine | cis-Aryl-cyclopropylmethylamine | Up to 99.5% | acs.org |

Applications of Chiral Auxiliaries in Diastereoselective Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

tert-Butanesulfinamide : Ellman's chiral tert-butanesulfinamide is a highly effective chiral auxiliary for the synthesis of chiral amines. osi.lv It reacts with ketones and aldehydes to form N-sulfinyl imines, which can then undergo diastereoselective addition of organometallic reagents. The subsequent removal of the sulfinyl group yields the chiral primary amine.

Oxazolidinones : Popularized by David A. Evans, oxazolidinone auxiliaries are widely used in asymmetric synthesis. wikipedia.org They can be used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be steps in the synthesis of precursors to chiral amines. wikipedia.org

Pseudoephedrine : Both (R,R)- and (S,S)-pseudoephedrine can serve as effective chiral auxiliaries. wikipedia.org They can be used to direct the alkylation of enolates with high diastereoselectivity.

Camphorsultam : Oppolzer's sultam is another classic chiral auxiliary that has been successfully applied in a wide range of asymmetric transformations. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Key Application | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| ***tert*-Butanesulfinamide** | Synthesis of chiral amines from ketones/aldehydes | High | osi.lv |

| Oxazolidinones (Evans) | Asymmetric alkylation and aldol reactions | High | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of enolates | High | wikipedia.org |

| Camphorsultam (Oppolzer) | Various asymmetric transformations | High | wikipedia.org |

Organocatalytic and Enzymatic Routes to Enantiopure Derivatives

In recent years, organocatalysis and enzymatic catalysis have become increasingly important alternatives to metal-based methods, often offering milder reaction conditions and improved sustainability. mdpi.comnih.gov

Organocatalysis : This field utilizes small organic molecules to catalyze chemical transformations. mdpi.comnih.gov For the synthesis of chiral 2-arylethylamines, organocatalysts can be employed in various reactions, such as asymmetric Michael additions, Mannich reactions, and Pictet-Spengler reactions. mdpi.comacs.org For example, a chiral binaphthyl phosphate (B84403) organocatalyst has been used in an asymmetric Pictet-Spengler reaction to produce N-(o-nitrophenylsulfenyl)-2-arylethylamines with high yields and enantiomeric excesses. mdpi.com

Enzymatic Catalysis : Enzymes offer unparalleled stereoselectivity and operate under mild, aqueous conditions. nih.govfrontiersin.org Several classes of enzymes are used for the synthesis of chiral amines, including:

Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor, producing a chiral amine. nih.govunito.it

Amine Dehydrogenases (AmDHs) : AmDHs catalyze the reductive amination of ketones to chiral amines. uva.nl

Imine Reductases (IREDs) : These enzymes stereoselectively reduce imines to chiral amines. unito.itresearchgate.net

Lipases : Lipases can be used for the kinetic resolution of racemic amines through enantioselective acylation. unito.it

Dynamic Kinetic Resolution (DKR) Techniques for Enhanced Stereocontrol

Dynamic kinetic resolution (DKR) is a powerful technique that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.govacs.org This allows for the theoretical conversion of a racemate into a single enantiomer of the product with a 100% yield. nih.govdiva-portal.org

For chiral amines, DKR typically involves the combination of an enzyme for the stereoselective transformation (e.g., acylation by a lipase) and a catalyst for the racemization of the unreacted amine. acs.orgrsc.org Ruthenium and iridium catalysts have been developed for the racemization of chiral amines under mild conditions compatible with enzymatic reactions. acs.orgrsc.org A successful DKR of an aliphatic amine was achieved with a heterogeneous Ru(III) on zeolite catalyst, resulting in a 96% enantiomeric excess and a yield greater than the 50% limit of kinetic resolution. rsc.org

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines chemical and enzymatic steps to take advantage of the strengths of both approaches. unito.itresearchgate.net This strategy is particularly useful for the synthesis of complex molecules like chiral 2-arylethylamines.

A chemoenzymatic route can involve the chemical synthesis of a prochiral precursor, followed by an enzymatic step to introduce chirality. nih.gov For example, fused-ring tetrahydroisoquinolines and tetrahydro-β-carbolines have been synthesized from 2-arylethylamines by first forming an imine precursor chemically, which is then stereoselectively reduced by an imine reductase (IRED). researchgate.netacs.org This approach has been used to produce various derivatives with high yields and excellent enantiomeric excess. acs.org Another example is the combination of a transaminase-catalyzed reductive amination with an alcohol dehydrogenase-catalyzed reduction to generate two chiral centers with near-perfect stereoselectivity. mdpi.com

Sustainable Synthesis Considerations

The development of sustainable synthetic methods is a major goal in modern chemistry. openaccessgovernment.orgacs.org For the synthesis of chiral amines, this involves several key considerations:

Use of Renewable Feedstocks : A major objective is the direct conversion of alcohols, which can be derived from renewable bio-based sources, into chiral amines. openaccessgovernment.org

Atom Economy : Reactions should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste.

Energy Efficiency : Utilizing milder reaction conditions and catalysts that operate at lower temperatures reduces energy consumption. openaccessgovernment.org

Reduction of Hazardous Waste : Replacing stoichiometric reagents with catalytic alternatives, and using greener solvents and reagents, minimizes the production of hazardous waste. openaccessgovernment.org Biocatalysis, in particular, offers significant advantages in this regard, as enzymes operate in water under mild conditions. nih.govopenaccessgovernment.org

Catalyst Recycling : The ability to recover and reuse catalysts, whether they are metal-based, organocatalysts, or enzymes, is crucial for improving the sustainability and cost-effectiveness of a process.

The use of whole-cell biocatalysts is a promising strategy for sustainable chiral amine synthesis. uva.nlacs.org By expressing the necessary enzymes in a microbial host like E. coli, the need for costly enzyme purification is eliminated, and cofactor regeneration is handled by the cell's metabolism. uva.nl

Development of Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of amine derivatives is a significant area of contemporary chemical research, driven by the need to reduce the environmental impact of chemical manufacturing. For a target molecule like this compound, this involves designing synthetic pathways that maximize atom economy, utilize less hazardous chemicals, and minimize waste.

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, purification processes, and solvent usage. The direct three-component synthesis of hemiaminal ethers from an aldehyde, an amine, and an alcohol represents a highly atom-economical route. researchgate.net Research into the synthesis of related α-amino esters has demonstrated the feasibility of such MCRs. For instance, a straightforward three-component reaction involving organozinc reagents, amines, and ethyl glyoxylate (B1226380) has been developed for producing α-amino esters with a phenylalanine or phenylglycine scaffold in good to high yields. nsf.govnih.govtandfonline.com This approach highlights the potential for creating complex amino structures in a single, efficient step.

Another key principle of green chemistry is the use of renewable feedstocks and biocatalysis. While not directly documented for the target compound, enzymatic approaches for the synthesis of chiral amines are well-established. For example, the stereoselective amination of alcohols using engineered E. coli cells containing an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) showcases a highly green and atom-efficient method that operates in an aqueous medium. tandfonline.com Such biocatalytic systems, if adapted, could offer a sustainable route to chiral amines from renewable alcohol precursors.

The development of syntheses that avoid the use of protecting groups is another green aspect. Conventional amine synthesis often requires multiple protection and deprotection steps, which adds to the step count and waste generation. Direct synthesis methods, such as the MCRs mentioned, circumvent this need, aligning with the principles of process intensification and waste reduction.

Solvent-Free and Aqueous Medium Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a strong emphasis on developing syntheses that can be performed in greener solvents like water or under solvent-free (neat) conditions.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of various amino compounds has been successfully demonstrated in aqueous media. For instance, the synthesis of hemiaminals of indoles has been achieved by reacting indole (B1671886) with formaldehyde (B43269) in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in water at room temperature, offering a mild, efficient, and environmentally benign procedure. tandfonline.comcem.com The reusability of the aqueous reaction medium further enhances the green credentials of this method. tandfonline.comcem.com Similarly, indium-mediated allylation reactions of glyoxylic oxime ether derivatives to produce α-amino acids proceed with excellent selectivity in aqueous media. core.ac.uk Zinc-mediated reactions for preparing α-amino acid derivatives have also been effectively carried out in water, where the presence of water was found to be essential for the reaction to proceed. wikipedia.org

A hypothetical green synthesis of this compound could therefore be envisioned to occur in an aqueous system, potentially with a phase-transfer catalyst or surfactant to overcome solubility issues of the organic reactants.

Solvent-Free Reactions: Solvent-free, or neat, reaction conditions represent an even greener alternative, as they eliminate the solvent entirely, leading to reduced waste, lower costs, and often, faster reaction times. Mechanochemistry, such as ball milling, has emerged as a powerful technique for conducting solvent-free reactions. A catalyst-free, one-pot, three-component synthesis of α,α-amino thioketones has been achieved by milling 2-oxo aldehydes, amines, and thiols, demonstrating the power of this solventless approach. x-mol.com The synthesis of α-amino phosphonates has also been reported under solvent- and catalyst-free conditions at ambient temperature, achieved through the condensation of an aldehyde, an amine, and a dialkyl phosphite. These examples suggest that a solvent-free synthesis of this compound, possibly aided by microwave irradiation or mechanochemical mixing, is a viable and highly desirable green synthetic strategy. core.ac.uk

The following table summarizes findings for the synthesis of related amino compounds under aqueous or solvent-free conditions.

| Product Type | Reactants | Conditions | Yield (%) | Reference |

| Hemiaminal of Indole | Indole, Formaldehyde | TBAF (10 mol%), Water, rt, 2h | 94 | cem.com |

| α-Amino Phosphonate | Benzaldehyde, Aniline, Diethyl phosphite | Acetonitrile, 100 °C (Catalyst-free) | High | |

| α-Amino Phosphonate | Carbonyl, Amine, Dialkyl phosphite | Solvent-free, rt (Catalyst-free) | Good to Excellent | |

| α,α-Amino Thioketone | 2-Oxo aldehyde, Amine, Thiol | Ball milling, rt (Catalyst-free) | Good | x-mol.com |

| β-amino-α,β-unsaturated esters/ketones | β-dicarbonyl compounds, Aqueous NH4OH | Sonication, rt (Catalyst-free) | Quantitative | researchgate.net |

This table presents data for analogous compounds, as specific data for this compound is not available.

Catalyst-Free Methodologies and Their Efficacy

Eliminating the need for a catalyst, particularly those based on heavy or precious metals, is a significant advancement in green chemistry. Catalyst-free reactions simplify product purification, reduce costs, and avoid the toxicity associated with many catalysts.

Several methodologies for the synthesis of amino compounds have been developed that proceed efficiently without any catalyst. A notable example is the catalyst-free, three-component synthesis of α-amino phosphonates in acetonitrile at elevated temperatures or under solvent-free conditions at room temperature. The inherent reactivity of the components under these conditions is sufficient to drive the reaction to completion. Similarly, an environmentally benign method for synthesizing unsaturated amino acid esters and ketones was developed using sonication in an aqueous medium without any catalyst. researchgate.net

The direct three-component reaction of aldehydes, amines, and alcohols to form hemiaminal ethers has been shown to proceed under very mild conditions using only molecular sieves as a promoter to remove water, which can be considered a physical aid rather than a chemical catalyst. researchgate.net This highlights that for certain thermodynamically favorable reactions, simply controlling the reaction equilibrium can be sufficient to achieve high yields of the desired product without the need for a catalyst to lower the activation energy.

The efficacy of these catalyst-free methods is often high, with many reactions proceeding to give good or even quantitative yields. researchgate.net The simplicity, cost-effectiveness, and reduced environmental impact make these catalyst-free approaches highly attractive for industrial applications. A potential catalyst-free synthesis of this compound would likely rely on the intrinsic reactivity of p-tolualdehyde, ethylamine, and ethanol, possibly driven to completion by the removal of water.

The table below provides examples of catalyst-free syntheses for related compounds, illustrating the conditions and efficacy.

| Product Type | Reactants | Conditions | Yield (%) | Reference |

| α-Amino Phosphonate | Various anilines, benzaldehydes, diethyl phosphite | Acetonitrile, 100 °C | Not specified, but "works well" | |

| α-Amino Phosphonate | Carbonyl compound, amine, dialkyl phosphite | Solvent-free, ambient temperature | Good to excellent | |

| β-amino-α,β-unsaturated esters and ketones | β-dicarbonyl compounds, aqueous NH4OH | Sonication, rt, aqueous medium | Quantitative | researchgate.net |

| α,α-Amino thioketones | 2-oxo aldehydes, amines, thiols | Mechanochemical (ball milling) | Good | x-mol.com |

| Hemiaminal Ether | Aldehydes, Amines, Alcohols | Molecular sieves, mild conditions | High | researchgate.net |

This table presents data for analogous compounds, as specific data for this compound is not available.

Reactivity and Mechanistic Investigations of 2 Ethoxy 2 P Tolyl Ethylamine and Its Analogues

Fundamental Reaction Types

The reactivity of 2-Ethoxy-2-p-tolyl-ethylamine can be categorized based on the reactions of its constituent functional groups.

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of chemical reactions. Primary amines are known to react with a range of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds.

The nucleophilicity of amines is influenced by both electronic and steric factors. Generally, primary amines are considered potent nucleophiles. The reaction of a primary amine with an alkyl halide, for instance, proceeds via a nucleophilic substitution (SN2) mechanism to form a secondary amine. However, this initial reaction can be followed by further alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, which can complicate synthetic applications.

The basicity of the amine also plays a role in its reactivity. The lone pair on the nitrogen can accept a proton, allowing the amine to act as a base. In the presence of strong acids, the amine will be protonated to form an ammonium salt, which significantly diminishes its nucleophilicity.

A study on the kinetics of the reaction between 1,2-dinitrobenzene (B166439) and aliphatic primary amines in benzene (B151609) indicated that the second-order rate coefficient varies linearly with the amine concentration. rsc.org This suggests that the amine participates in the rate-determining step of the reaction.

Electrophilic Aromatic Substitution on the p-Tolyl Group

The p-tolyl group, a substituted benzene ring, is susceptible to electrophilic aromatic substitution (EAS) reactions. The methyl group attached to the benzene ring is an activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. This activation is due to the electron-donating nature of the methyl group through an inductive effect and hyperconjugation, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction.

The methyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the methyl group. This regioselectivity is a consequence of the greater stabilization of the carbocation intermediates when the positive charge is located on the carbon bearing the methyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions depend on the reactivity of the aromatic ring and the strength of the electrophile. For toluene, a representative p-tolyl compound, nitration with a mixture of nitric and sulfuric acid yields a mixture of ortho- and para-nitrotoluene. masterorganicchemistry.commasterorganicchemistry.com The relative rates of electrophilic substitution can be influenced by the steric bulk of the substituents and the reaction conditions. quora.comstackexchange.com

The Hammett equation can be used to correlate the reaction rates and equilibrium constants for reactions of substituted benzene derivatives, providing a quantitative measure of the electronic effects of substituents. pharmacy180.comsciepub.comlibretexts.orgwikipedia.org

Reactions Involving the Ether Linkage and Potential Cleavages

The ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under forcing conditions, typically in the presence of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comwikipedia.orgpearson.comyoutube.comlibretexts.orgyoutube.com The mechanism of ether cleavage can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. nih.govscribd.com

Given that the ether in this compound is benzylic, its cleavage under acidic conditions is likely to proceed through an SN1-like mechanism. This is because the benzylic position can stabilize a positive charge through resonance with the aromatic ring, favoring the formation of a carbocation intermediate. The first step in the acid-catalyzed cleavage is the protonation of the ether oxygen to form a good leaving group (an alcohol). Subsequently, the C-O bond breaks to form a stable benzylic carbocation and ethanol. Finally, the carbocation is attacked by a nucleophile (e.g., a halide ion) to form the final product.

The presence of the neighboring amine group could potentially influence the ether cleavage reaction through neighboring group participation (NGP). scribd.comwikipedia.orgscribd.comlibretexts.orgtue.nl The lone pair of the amine could act as an internal nucleophile, attacking the carbon bearing the ether linkage to form a cyclic intermediate. This anchimeric assistance can lead to an increased reaction rate and can influence the stereochemical outcome of the reaction.

Detailed Mechanistic Studies

While specific experimental data for this compound is limited, the mechanistic pathways of its reactions can be inferred from studies of analogous compounds.

Elucidation of Reaction Intermediates and Transition States

The reactions of this compound are expected to proceed through various transient species.

Nucleophilic Substitution at the Amine: In reactions where the amine acts as a nucleophile, such as alkylation, the transition state would involve the formation of a new carbon-nitrogen bond and the breaking of a bond in the electrophile in a concerted (SN2) or stepwise (SN1) manner.

Electrophilic Aromatic Substitution: The key intermediate in the electrophilic substitution on the p-tolyl ring is the arenium ion, a resonance-stabilized carbocation. The transition state leading to this intermediate is the rate-determining step of the reaction. Computational studies on related systems have been used to investigate the structures and energies of these transition states. masterorganicchemistry.com

Ether Cleavage: In the acid-catalyzed cleavage of the benzylic ether, a key intermediate is the protonated ether (oxonium ion). In an SN1 pathway, a benzylic carbocation would be formed as a distinct intermediate. The stability of this carbocation is crucial for the reaction to proceed. The transition state for the formation of this carbocation would involve the stretching and eventual breaking of the C-O bond. In an SN2 pathway, the transition state would involve the simultaneous attack of the nucleophile and departure of the leaving group. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the geometries and energies of these transition states. nih.govresearchgate.netrsc.org The possibility of a phenonium ion intermediate, formed through neighboring group participation of the aromatic ring, has also been considered in related systems. scribd.comwikipedia.org Kinetic isotope effect studies on benzylic ether cleavages have provided evidence for the nature of the rate-determining step and the involvement of radical cation intermediates in certain oxidative cleavage reactions. nih.govresearchgate.netpharmacy180.comnih.gov

Kinetic and Thermodynamic Aspects of Transformations

The rates and equilibria of the reactions of this compound are governed by kinetic and thermodynamic parameters.

Nucleophilic Reactivity of the Amine: The rate of nucleophilic attack by the amine is dependent on its concentration, the concentration of the electrophile, the solvent, and the temperature. Kinetic studies of nucleophilic substitution reactions involving primary amines have been conducted to determine rate constants and reaction orders. rsc.orgdocbrown.infomasterorganicchemistry.comlibretexts.orgchemguide.co.uk

Electrophilic Aromatic Substitution: The rate of electrophilic aromatic substitution is influenced by the nature of the substituent on the aromatic ring. Electron-donating groups, like the methyl group in the p-tolyl moiety, increase the reaction rate. The Hammett equation provides a way to quantify this effect by correlating rate constants with substituent constants (σ) and a reaction constant (ρ). pharmacy180.comsciepub.comlibretexts.orgwikipedia.orgic.ac.uk

Ether Cleavage: The cleavage of ethers is often a thermodynamically favorable but kinetically slow process that requires significant activation energy, hence the need for strong acids and often elevated temperatures. The thermodynamics of the reaction will be influenced by the stability of the starting materials and products. The kinetics of the cleavage will depend on the mechanism (SN1 or SN2), with the rate-determining step being the formation of the carbocation in an SN1 reaction or the nucleophilic attack in an SN2 reaction. Computational studies on the solvolysis of benzyl (B1604629) chlorides have shown how substituents on the aromatic ring can affect the transition state structure and reaction mechanism. researchgate.net The interplay between potential energy and entropy plays a crucial role in determining the feasibility and rate of SN1 and SN2 reactions. sciencerepository.org

Investigation of Radical and Ionic Reaction Pathways

There is currently no specific research available that directly investigates the radical and ionic reaction pathways of this compound. However, the reactivity of analogous α-alkoxy amines suggests potential pathways.

Ionic Pathways: In the presence of an acid, the nitrogen atom of the ethylamine (B1201723) group could be protonated, forming an ammonium salt. Depending on the reaction conditions, the ether linkage could be susceptible to cleavage. Under strongly acidic conditions and with a suitable nucleophile, an SN1-type reaction could occur, facilitated by the formation of a resonance-stabilized benzylic carbocation upon the departure of the ethoxy group as ethanol. The p-tolyl group would contribute to the stability of this carbocation.

Radical Pathways: The generation of a radical species from this compound would likely involve the abstraction of a hydrogen atom from the carbon alpha to both the nitrogen and the oxygen. This α-aminoalkyl radical could then participate in various radical reactions, such as additions to unsaturated systems. The stability of this potential radical would be influenced by the adjacent heteroatoms.

A summary of hypothetical pathways is presented in Table 1.

Table 1: Hypothetical Radical and Ionic Reaction Pathways

| Pathway | Proposed Intermediate | Potential Subsequent Reactions |

|---|---|---|

| Ionic (Acid-catalyzed) | Resonance-stabilized benzylic carbocation | Nucleophilic substitution |

This table is based on theoretical principles and not on experimental data for the specific compound.

Catalysis in Reactions Involving this compound and Related Structures

Direct studies on the catalytic applications of this compound are not found in the reviewed literature. The following sections discuss catalytic transformations where analogous structures are sometimes employed.

While there are no specific examples of metal-catalyzed transformations involving this compound, related amino-ether structures can, in principle, act as ligands for transition metals. The nitrogen and oxygen atoms could chelate to a metal center, potentially influencing the selectivity of a catalytic reaction. For instance, in reactions like asymmetric hydrogenation or transfer hydrogenation, such a ligand could create a chiral environment around the metal, leading to enantioselective product formation. However, without experimental data, this remains speculative.

Table 2: Potential Metal-Catalyzed Reactions (Hypothetical)

| Reaction Type | Metal Catalyst | Potential Role of Analogue | Expected Selectivity |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Ligand | Enantioselectivity |

This table presents hypothetical applications based on the functional groups present in the molecule.

In the field of organocatalysis, chiral amines are frequently used to activate substrates through the formation of enamines or iminium ions. While this compound is a primary amine and could theoretically form an imine with a carbonyl compound, its utility as an organocatalyst itself is not established. More commonly, such a molecule might serve as a substrate in an organocatalytic reaction. For example, a chiral phosphoric acid could protonate the amine, leading to an asymmetric transformation.

Photoredox catalysis often involves the generation of radical ions through single-electron transfer (SET) processes. Amines are well-known to undergo oxidation under photoredox conditions to form aminium radical cations. For a molecule like this compound, this could be a potential pathway for generating an α-amino radical following deprotonation. This radical could then engage in various C-C or C-heteroatom bond-forming reactions. The specific redox potentials of the compound would be crucial in determining the feasibility and efficiency of such a process.

Table 3: Key Considerations for Photoredox Catalysis (Theoretical)

| Parameter | Relevance | Hypothetical Outcome |

|---|---|---|

| Oxidation Potential | Determines feasibility of SET with photocatalyst | Formation of aminium radical cation |

| Stability of Radical | Influences reaction pathways | Potential for rearrangement or fragmentation |

This table outlines theoretical considerations for the engagement of the title compound in photoredox catalysis.

No Publicly Available Research Found for "this compound"

A comprehensive search of scientific and academic databases has revealed no specific computational and theoretical chemistry studies focused on the chemical compound this compound.

Despite a thorough investigation for research pertaining to the electronic structure, energetics, and conformational analysis of this compound, no dedicated scholarly articles or datasets were identified. The inquiry, which aimed to gather detailed findings from quantum chemical calculations, including Density Functional Theory (DFT) applications, did not yield any specific results for this particular molecule.

Consequently, information regarding the analysis of its Frontier Molecular Orbitals (HOMO/LUMO) and energy gaps, dipole moments and charge distribution assessments, or global hardness, softness, and electronegativity is not available in the public domain. Furthermore, the search for reaction pathway modeling, transition state characterization, and conformational analysis and stability predictions for this compound was also unsuccessful.

While computational chemistry is a widely used field for the theoretical study of chemical compounds, it appears that this compound has not been the subject of such published research. Therefore, the detailed, data-centric article as per the requested outline cannot be generated at this time due to the absence of foundational research data.

Computational and Theoretical Chemistry Studies of 2 Ethoxy 2 P Tolyl Ethylamine

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering a detailed picture of their conformational flexibility. mdpi.com For 2-Ethoxy-2-p-tolyl-ethylamine, a molecule with multiple rotatable bonds, MD simulations are crucial for a thorough exploration of its potential energy surface and the identification of stable conformers.

The process begins with the construction of an accurate molecular model of this compound. Quantum mechanical calculations, often at the Density Functional Theory (DFT) level, are typically employed to obtain an optimized geometry and initial atomic charges. nih.gov A suitable force field, such as AMBER or CHARMM, is then selected to describe the intra- and intermolecular interactions. The system is subsequently solvated in a periodic box of a chosen solvent, commonly water, to mimic physiological or reaction conditions.

During the simulation, the classical equations of motion are integrated numerically over time, allowing the molecule to sample a wide range of conformations. mdpi.com Analysis of the resulting trajectory provides a wealth of information. The primary goal is to understand the conformational landscape, which is often visualized by plotting the potential energy as a function of key dihedral angles. For this compound, the crucial rotations would be around the C-C bond of the ethylamine (B1201723) backbone and the C-O bond of the ethoxy group.

The findings from such simulations can be summarized in a data table that characterizes the key low-energy conformers. This data is vital for understanding how the molecule might interact with biological receptors or how it might orient itself in the transition state of a chemical reaction.

| Conformer | Dihedral Angle 1 (τ1: N-C-C-Aryl) (°) | Dihedral Angle 2 (τ2: Aryl-C-O-C) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | -65 | 178 | 0.00 | 45.2 |

| B | 175 | -60 | 0.85 | 20.1 |

| C | 68 | 175 | 1.20 | 12.5 |

| D | -170 | 62 | 1.55 | 8.3 |

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its reactivity or selectivity. nih.govnih.gov For this compound, a QSRR model could predict its behavior in various chemical transformations or its affinity for a particular catalyst or enzyme.

The first step in a QSRR study involves the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be broadly categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: 3D aspects of the molecule such as surface area and volume.

Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, like HOMO/LUMO energies, Mulliken charges, and dipole moment.

For a chiral molecule like this compound, specific stereochemical descriptors would also be crucial. Once a comprehensive set of descriptors is generated, a dataset of related compounds with known reactivity or selectivity data is compiled. Statistical methods, such as Partial Least Squares (PLS) regression or Artificial Neural Networks (ANN), are then employed to build a model that links the descriptors to the observed activity. nih.govnih.gov

A hypothetical QSRR study on a series of substituted tolyl-ethylamines could aim to predict their enantioselectivity in an asymmetric reaction. The model might reveal that a combination of steric descriptors (e.g., molecular volume) and electronic descriptors (e.g., the charge on the nitrogen atom) is highly correlated with the enantiomeric excess of the product. Such a model not only has predictive power but also provides mechanistic insights into the factors governing the selectivity.

The results of a QSRR analysis are often presented in a table that highlights the most significant descriptors and the statistical quality of the resulting model.

| Descriptor | Description | Coefficient | Importance |

|---|---|---|---|

| LogP | Octanol-water partition coefficient | 0.25 | High |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -0.18 | High |

| Molecular Volume | Van der Waals volume of the molecule | 0.12 | Medium |

| qN | Mulliken charge on the Nitrogen atom | -0.31 | High |

| Model Statistics: R² = 0.92, Q² (cross-validation) = 0.85 |

Advanced Spectroscopic Characterization Techniques for 2 Ethoxy 2 P Tolyl Ethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Ethoxy-2-p-tolyl-ethylamine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon framework and the bonding arrangement of all hydrogen atoms.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons of the p-tolyl group, the methine proton at the chiral center, and the methylene (B1212753) and methyl protons of both the ethylamine (B1201723) and ethoxy moieties. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct peaks for the aromatic carbons (with the quaternary carbons appearing at a different chemical shift than the protonated ones), the chiral methine carbon, the carbons of the ethoxy group, and the carbons of the ethylamine fragment.

Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analogous structures and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to ethyl) | ~7.1-7.3 | Doublet (d) | ~8.0 |

| Ar-H (meta to ethyl) | ~7.0-7.2 | Doublet (d) | ~8.0 |

| CH (Ar)(OEt) | ~4.0-4.5 | Triplet (t) or Doublet of Doublets (dd) | ~6-8 |

| O-CH ₂-CH₃ | ~3.4-3.7 | Quartet (q) | ~7.0 |

| N-CH ₂-CH | ~2.8-3.2 | Multiplet (m) | - |

| Ar-CH ₃ | ~2.3 | Singlet (s) | - |

| NH ₂ | ~1.5-2.5 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analogous structures and standard chemical shift values.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary, attached to CH) | ~140-145 |

| Ar-C (quaternary, attached to CH₃) | ~135-140 |

| Ar-C H (ortho to ethyl) | ~128-130 |

| Ar-C H (meta to ethyl) | ~125-128 |

| C H(Ar)(OEt) | ~80-85 |

| O-C H₂-CH₃ | ~60-65 |

| N-C H₂-CH | ~45-50 |

| Ar-C H₃ | ~20-22 |

2D NMR Methods: While 1D spectra suggest a structure, 2D NMR experiments confirm it by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov For this compound, COSY would show cross-peaks between the ortho and meta aromatic protons, the methine proton and the adjacent methylene protons of the ethylamine chain, and within the ethoxy group (between the -OCH₂- and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms and protons. It would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aromatic proton signals to the aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. For example, it would show a correlation from the protons of the aromatic methyl group to the quaternary aromatic carbon and the ortho aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding. This is particularly useful for confirming stereochemistry and conformation. For example, it could show spatial proximity between the methine proton and the protons of the ethoxy group.

The central carbon atom bonded to the p-tolyl group, the ethoxy group, and the ethylamine moiety is a chiral center. NMR spectroscopy can be used to determine the stereochemistry and enantiomeric excess (e.e.). Since enantiomers have identical NMR spectra in an achiral solvent, a chiral environment must be introduced. This can be achieved by:

Chiral Shift Reagents (CSRs): Lanthanide-based CSRs can be added to the NMR sample. They form diastereomeric complexes with the enantiomers, causing the signals of the two enantiomers to resonate at different chemical shifts. The integration of these separated signals allows for the direct calculation of the enantiomeric excess.

Chiral Derivatizing Agents (CDAs): The amine can be reacted with a chiral agent (like Mosher's acid chloride) to form a pair of diastereomers. Diastereomers have distinct NMR spectra, allowing for the quantification of their relative amounts and thus the e.e. of the original amine.

Mass Spectrometry for High-Resolution Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental formula of the compound. For this compound (C₁₃H₂₁NO), the expected exact mass can be calculated with high precision, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural information, acting as a molecular fingerprint. Electron ionization (EI) is a common technique that induces fragmentation. Key fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: The bond between the two carbons of the ethylamine chain is weak and prone to cleavage, which is a characteristic fragmentation pathway for amines. nih.gov

Benzylic Cleavage: Cleavage of the bond between the chiral center and the ethylamine group would result in a stable, resonance-stabilized benzylic cation containing the p-tolyl and ethoxy groups.

Loss of the Ethoxy Group: The C-O bond can cleave, leading to the loss of an ethoxy radical (•OCH₂CH₃).

Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 207 | [M]⁺ | Molecular Ion |

| 178 | [M - C₂H₅]⁺ | Loss of ethyl radical from ethylamine |

| 162 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 135 | [CH(C₆H₄CH₃)(OEt)]⁺ | Benzylic cleavage |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Further fragmentation of benzylic cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of specific frequencies of IR radiation corresponds to the vibrations of particular functional groups.

For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key functional groups:

N-H Stretch: A primary amine typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. These bands can be broad due to hydrogen bonding. docbrown.infostackexchange.com

C-H Stretch: Signals just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic (sp³) C-H stretching. vscht.cz

N-H Bend: A characteristic scissoring vibration for the -NH₂ group appears around 1580-1650 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O ether linkage stretch is expected in the 1050-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic C=C stretching vibrations.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine |

| 3010-3080 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic |

| 1580-1650 | N-H Bend | Primary Amine |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide unambiguous proof of its molecular structure.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.

Conformation: Revealing the preferred spatial orientation of the ethoxy and ethylamine groups relative to the p-tolyl ring.

Absolute Stereochemistry: For a chiral crystal, the absolute configuration of the stereocenter can be determined.

Intermolecular Interactions: Identifying hydrogen bonding patterns involving the amine group and other intermolecular forces that dictate how the molecules pack in the crystal lattice.

The primary challenge for this technique is the necessity of growing a high-quality, single crystal, which is not always feasible for liquid or low-melting-point organic compounds. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the p-tolyl group. The benzene (B151609) ring exhibits characteristic π → π* electronic transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful analytical technique for the detection and characterization of chemical species that have one or more unpaired electrons. Such species, known as paramagnetic species or free radicals, are often transient intermediates in chemical reactions. EPR spectroscopy is uniquely sensitive to the electronic environment of the unpaired electron, providing detailed information about its structure, dynamics, and interactions with its surroundings. ethz.chmdpi.com

In the context of this compound, EPR spectroscopy could be employed to investigate the formation of radical species that may arise during its synthesis, metabolism, or degradation. The generation of radical intermediates is a key aspect of many chemical and biological processes, and their detection can provide crucial insights into reaction mechanisms.

The fundamental principle of EPR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR) spectroscopy. It involves placing a sample containing unpaired electrons in a strong, static magnetic field and irradiating it with a microwave-frequency electromagnetic field. The unpaired electrons, which have a quantum mechanical property called spin, behave like tiny magnets. In the presence of the external magnetic field, their spins align either parallel or anti-parallel to the field, resulting in two distinct energy levels. The absorption of microwave radiation causes transitions between these energy levels, giving rise to an EPR spectrum.

The precise magnetic field and frequency at which a radical absorbs microwave energy are determined by its g-factor, which is a dimensionless constant that is characteristic of the radical. Furthermore, the interaction of the unpaired electron with nearby magnetic nuclei, such as ¹H and ¹⁴N, leads to a splitting of the EPR signal into multiple lines, a phenomenon known as hyperfine coupling. The pattern and magnitude of this hyperfine splitting provide a detailed fingerprint of the radical, allowing for its identification and the determination of its molecular structure.

For a hypothetical radical cation of this compound, one would expect to observe hyperfine coupling to the nitrogen nucleus of the amine group and to the various protons in the molecule. The magnitude of the coupling constants would depend on the distribution of the unpaired electron's spin density across the molecule.

To illustrate the type of data that could be obtained from an EPR study of a radical derived from this compound, a hypothetical set of parameters is presented in the table below. These parameters are based on typical values observed for similar organic radicals.

| Parameter | Value | Description |

| g-factor | 2.0028 | The g-factor is a characteristic property of the radical and reflects the electronic environment of the unpaired electron. |

| a(¹⁴N) | 1.2 mT | The hyperfine coupling constant to the nitrogen nucleus of the amine group. The splitting pattern would be a triplet (1:1:1). |

| a(¹H, CH₂) | 0.8 mT | The hyperfine coupling constant to the two equivalent protons of the methylene group adjacent to the amine. This would result in a triplet splitting (1:2:1). |

| a(¹H, CH) | 0.5 mT | The hyperfine coupling constant to the single proton on the chiral center. This would result in a doublet splitting. |

| a(¹H, p-tolyl CH₃) | 0.3 mT | The hyperfine coupling constant to the three equivalent protons of the methyl group on the tolyl ring. This would result in a quartet splitting (1:3:3:1). |

| a(¹H, aromatic) | 0.1-0.2 mT | The hyperfine coupling constants to the protons on the aromatic ring. The specific values would depend on the spin density distribution. |

This table presents hypothetical data for illustrative purposes.

The detection and characterization of such radical species would provide invaluable information about the reactivity of this compound and the potential mechanisms by which it might undergo oxidation or other radical-mediated transformations.

Synthetic Utility of 2 Ethoxy 2 P Tolyl Ethylamine As a Chemical Intermediate

Application in Multi-Component Reactions and Cascade ProcessesThe involvement of 2-Ethoxy-2-p-tolyl-ethylamine in multi-component reactions or cascade processes is not documented in available scientific reports.

Due to the absence of specific research data for this compound, it is not possible to provide detailed research findings or generate data tables related to its synthetic utility.

Q & A

Q. What are the common synthetic routes for 2-Ethoxy-2-p-tolyl-ethylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of p-tolyl ethylamine precursors using ethoxy-containing reagents (e.g., ethyl bromide or tosylate derivatives) under basic conditions. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalyst : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems .

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using HPLC (>95% threshold) .

Q. How should researchers characterize this compound structurally and functionally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ethoxy (-OCHCH) and p-tolyl (CH-CH) moieties. Compare chemical shifts to NIST reference data .

- Infrared (IR) Spectroscopy : Identify amine (-NH) stretches near 3300 cm and ether (C-O-C) bands at 1100–1250 cm .

- Mass Spectrometry (MS) : Validate molecular weight (135.21 g/mol) via ESI-MS or GC-MS .

Q. What are the critical handling and storage protocols for this compound?

- Methodological Answer :

- Storage : Keep in amber glass bottles under inert atmosphere (N/Ar) at 2–8°C. Avoid contact with acids or oxidizers .

- Safety : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. In case of spills, neutralize with dilute acetic acid and adsorb with vermiculite .

Q. What are the typical reaction pathways involving this compound in organic synthesis?

- Methodological Answer :

- Oxidation : Ethoxy groups can be oxidized to carboxylic acids using KMnO/HSO, but competing amine oxidation requires pH control .

- Amide Formation : React with acyl chlorides in dichloromethane (DCM) and triethylamine (TEA) as a base .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange broadening in ethoxy or amine protons .

- Computational Validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) .

Q. What computational strategies are effective for modeling reaction mechanisms involving this compound?

- Methodological Answer :

- Transition State Analysis : Use Gaussian or ORCA software to locate transition states for ethoxy-group participation in SN2 reactions. Apply intrinsic reaction coordinate (IRC) calculations to verify pathways .

- Solvent Effects : Simulate reaction kinetics in implicit solvents (e.g., SMD model for DMF) using COSMO-RS .

Q. How can structure-activity relationships (SAR) guide modifications of this compound for biological studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethoxy group with methoxy or fluorine to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Enzymatic Assays : Test inhibition of monoamine oxidases (MAOs) via fluorometric assays, correlating IC with substituent electronic profiles .

Q. What statistical methods are appropriate for analyzing experimental data discrepancies in kinetic studies?

- Methodological Answer :

- Error Propagation : Apply Monte Carlo simulations to assess uncertainty in rate constants derived from UV-Vis kinetics .

- Multivariate Analysis : Use principal component analysis (PCA) to identify outliers in datasets comparing reaction yields under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.